molecular formula C11H9NO2S2 B3434158 5-(p-Methoxybenzylidene)rhodanine CAS No. 81154-17-8

5-(p-Methoxybenzylidene)rhodanine

Cat. No. B3434158
CAS RN: 81154-17-8
M. Wt: 251.3 g/mol
InChI Key: ORGCJYCWFZQEFX-TWGQIWQCSA-N
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Description

5-(p-Methoxybenzylidene)rhodanine, also known as PMBR, is a synthetic compound with the molecular formula C11H9NO2S2 . It has a molecular weight of 251.325 . This compound has found widespread applications in various fields of scientific research and industry.


Synthesis Analysis

A series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines . The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In a study, a series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 251.325 .

Scientific Research Applications

5-(p-Methoxybenzylidene)rhodanine has been studied extensively in the scientific research setting. It has been found to be a promising agent for a variety of biological applications. In particular, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use in the treatment of a variety of cancers, including breast, colorectal, and prostate cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(p-Methoxybenzylidene)rhodanine in laboratory experiments is that it is a relatively safe and non-toxic compound. It has a low toxicity profile and is well tolerated by most organisms. Additionally, it is relatively easy to synthesize and can be used in a variety of biological applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its effects on humans and other organisms have not been studied extensively.

Future Directions

There are a number of potential future directions for the use of 5-(p-Methoxybenzylidene)rhodanine. One potential direction is to further study its mechanism of action and its effects on humans and other organisms. Additionally, it could be used to develop new anti-inflammatory, anti-bacterial, and anti-cancer drugs. Finally, it could be used to develop new diagnostic tests for the detection of various diseases.

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Dimethylaminobenzylidene)rhodanine, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, do not induce vomiting and get medical attention .

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGCJYCWFZQEFX-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180428
Record name (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81154-17-8, 5462-97-5
Record name (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81154-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 5-(p-methoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(p-Methoxybenzylidene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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